molecular formula C18H12N2O3 B3869192 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3869192
M. Wt: 304.3 g/mol
InChI Key: BJXJUCKGXATVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BHQ or Benzo[h]quinoline-7,12-dione, is a heterocyclic compound with a quinoline core structure. BHQ has been extensively researched due to its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, this compound has been shown to inhibit various enzymes and signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cell survival. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes involved in gene regulation and epigenetic modifications.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, leading to anti-inflammatory effects. Additionally, this compound has been shown to increase the expression of neuroprotective genes and improve mitochondrial function in neuronal cells, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under various conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to investigate the mechanisms of action of this compound in more detail, including its effects on epigenetic modifications and protein-protein interactions. Additionally, future research could focus on developing more potent and selective this compound analogs for therapeutic use.

Scientific Research Applications

2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been researched extensively for its potential as a therapeutic agent in various diseases. In cancer, this compound has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In infectious diseases, this compound has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and influenza virus.

properties

IUPAC Name

2-(2-aminophenyl)-5-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c19-14-6-1-2-7-15(14)20-17(22)12-5-3-4-10-8-11(21)9-13(16(10)12)18(20)23/h1-9,21H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXJUCKGXATVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

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